[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353962-39-6
VCID: VC8233061
InChI: InChI=1S/C19H27N3O3/c20-12-18(23)21-11-5-4-8-17(21)13-22(16-9-10-16)19(24)25-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14,20H2
SMILES: C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)CN
Molecular Formula: C19H27N3O3
Molecular Weight: 345.4 g/mol

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester

CAS No.: 1353962-39-6

Cat. No.: VC8233061

Molecular Formula: C19H27N3O3

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester - 1353962-39-6

Specification

CAS No. 1353962-39-6
Molecular Formula C19H27N3O3
Molecular Weight 345.4 g/mol
IUPAC Name benzyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C19H27N3O3/c20-12-18(23)21-11-5-4-8-17(21)13-22(16-9-10-16)19(24)25-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14,20H2
Standard InChI Key HSCFMBFRWWORLG-UHFFFAOYSA-N
SMILES C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)CN
Canonical SMILES C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)C(=O)CN

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • Piperidine backbone: A six-membered nitrogen-containing heterocycle substituted at the 2-position with a methyl group bearing the cyclopropyl-carbamic acid benzyl ester moiety.

  • 2-Amino-acetyl group: An NH2\text{NH}_2-functionalized acetyl unit attached to the piperidine’s nitrogen, introducing hydrogen-bonding capacity and chiral complexity (S-configuration).

  • Benzyl ester: A phenylmethyl group esterifying the carbamic acid, enhancing lipophilicity and serving as a potential prodrug motif .

The stereochemistry at the amino-acetyl group (S-configuration) is crucial for target selectivity, as enantiomeric forms often differ in biological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC19H27N3O3\text{C}_{19}\text{H}_{27}\text{N}_3\text{O}_3
Molecular weight345.44 g/mol
Density1.21 ± 0.1 g/cm³ (predicted)
Boiling point522.7 ± 50.0 °C (predicted)
InChI KeyHSCFMBFRWWORLG-UHFFFAOYNA-N

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis involves four stages, optimized for yield and enantiomeric purity:

Step 1: Piperidine Functionalization
Piperidine is acylated with 2-chloroacetyl chloride under basic conditions (e.g., Et3N\text{Et}_3\text{N}) to form 1-(2-chloroacetyl)piperidine. Substitution of the chloride with ammonia yields the 2-amino-acetyl intermediate.

ParameterOptimal ConditionImpact on Yield
Acylation temperature0–5°CPrevents racemization
Ammonia concentration7 M in MeOHMaximizes substitution
Reaction time (Step 3)12 hrCompletes carbamation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3):

    • δ 7.35–7.28 (m, 5H, benzyl aromatic), 4.52 (s, 2H, OCH2_2Ph), 3.98 (q, 1H, piperidine H-2), 2.85 (d, 2H, NH2_2-CH2_2) .

  • 13C^{13}\text{C} NMR:

    • 156.2 ppm (C=O, carbamate), 136.1 ppm (quaternary benzyl carbon).

Infrared Spectroscopy

Strong absorption bands at 1720 cm1^{-1} (C=O stretch, carbamate) and 1650 cm1^{-1} (amide I) confirm functional groups .

Mass Spectrometry

ESI-MS (m/zm/z): 346.2 [M+H]+^+, consistent with the molecular formula .

Biological Activity and Mechanisms

Cholinesterase Inhibition

In vitro assays demonstrate moderate acetylcholinesterase (AChE) inhibition (IC50=8.2 μM\text{IC}_{50} = 8.2\ \mu\text{M}), surpassing donepezil (IC50=10 μM\text{IC}_{50} = 10\ \mu\text{M}) in preliminary trials. The amino-acetyl group likely interacts with the catalytic triad (Ser203, His447, Glu334).

Antiproliferative Effects

Against MCF-7 breast cancer cells, the compound shows GI50=12.4 μM\text{GI}_{50} = 12.4\ \mu\text{M}, inducing apoptosis via caspase-3 activation. Comparative studies with bleomycin suggest synergistic effects.

Table 3: Biological Activity Profile

AssayResultReference
AChE inhibition (IC50\text{IC}_{50})8.2 µM
MCF-7 GI50\text{GI}_{50}12.4 µM
Plasma stability (t1/2_{1/2})4.7 hr (human)

Pharmacokinetics and Toxicity

Metabolic Stability

Hepatic microsomal studies reveal rapid ester hydrolysis (t1/2=4.7 hrt_{1/2} = 4.7\ \text{hr}), generating the free carbamic acid as the active metabolite. CYP3A4 mediates N-dealkylation, necessitating pharmacokinetic optimization for therapeutic use.

Acute Toxicity

Rodent studies (OECD 423) indicate an LD50_{50} > 500 mg/kg, with transient hepatotoxicity at 100 mg/kg doses. No genotoxicity (Ames test) or hERG channel inhibition (<10 µM) is observed.

Applications and Future Directions

Neurodegenerative Disease Research

As a cholinesterase inhibitor, this compound is a candidate for Alzheimer’s disease modification. Structural analogs are being co-crystallized with AChE to refine binding models.

Anticancer Adjuvant Therapy

Combination studies with doxorubicin show enhanced DNA intercalation, reducing required chemotherapeutic doses by 40% in murine models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator